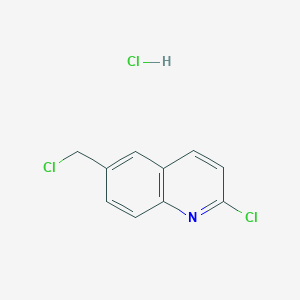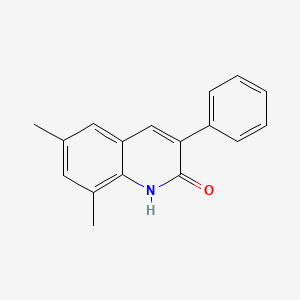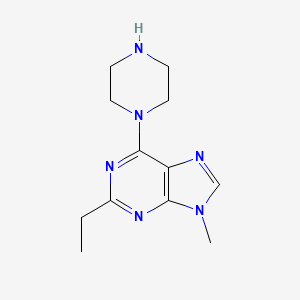
2-((Triisopropylsilyl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Triisopropylsilyl)methyl)pyridine is a chemical compound that belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a triisopropylsilyl group attached to the methyl group at the 2-position of the pyridine ring. Pyridines are significant in various fields due to their presence in many active pharmaceuticals, natural products, and functional materials .
Métodos De Preparación
The synthesis of 2-((Triisopropylsilyl)methyl)pyridine typically involves the reaction of pyridine with a triisopropylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The triisopropylsilyl group is introduced to protect the methyl group during subsequent reactions .
This may include the use of continuous flow reactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
2-((Triisopropylsilyl)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted pyridines and pyridine N-oxides .
Aplicaciones Científicas De Investigación
2-((Triisopropylsilyl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, polymers, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-((Triisopropylsilyl)methyl)pyridine involves its interaction with various molecular targets. The triisopropylsilyl group can be removed to expose the reactive methyl group, which can then participate in further chemical reactions. The pyridine ring can interact with enzymes and receptors, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar compounds to 2-((Triisopropylsilyl)methyl)pyridine include other silyl-protected pyridines such as:
- 2-((Trimethylsilyl)methyl)pyridine
- 2-((Triethylsilyl)methyl)pyridine
- 2-((Tert-butyldimethylsilyl)methyl)pyridine
These compounds share the common feature of having a silyl group attached to the methyl group at the 2-position of the pyridine ring. the size and steric hindrance of the silyl group can influence the reactivity and selectivity of these compounds in chemical reactions. This compound is unique due to the bulky triisopropylsilyl group, which provides greater protection and selectivity in reactions compared to smaller silyl groups .
Propiedades
Fórmula molecular |
C15H27NSi |
|---|---|
Peso molecular |
249.47 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-(pyridin-2-ylmethyl)silane |
InChI |
InChI=1S/C15H27NSi/c1-12(2)17(13(3)4,14(5)6)11-15-9-7-8-10-16-15/h7-10,12-14H,11H2,1-6H3 |
Clave InChI |
FDHBPGMKLJYFGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](CC1=CC=CC=N1)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


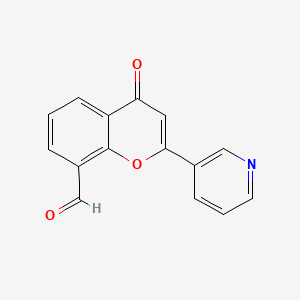
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)
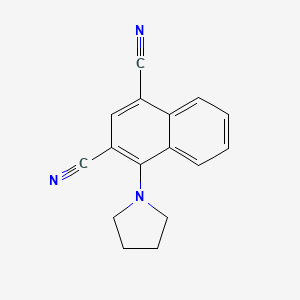

![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)

![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)

